molecular formula C10H12N4O3S B015570 4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine CAS No. 1217684-24-6

4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine

Cat. No.: B015570
CAS No.: 1217684-24-6
M. Wt: 268.29 g/mol
InChI Key: XQMPVLRJGFJVIO-FBCQKBJTSA-N
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Description

4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine is a specialized pteridine derivative of significant interest in fundamental biochemical research. This compound provides researchers with a valuable tool for probing the complex pteridine metabolic pathway, which plays a critical role in cellular processes including cofactor biosynthesis and enzymatic function. As a key intermediate or reference standard, this reagent is essential for in vitro studies aimed at elucidating enzymatic mechanisms, metabolic fluxes, and the biological roles of structurally related pterins. Its specific structural configuration makes it particularly useful for pharmaceutical research in drug discovery, where it can be employed to identify and quantify chemical substances, study enzyme kinetics, or investigate novel therapeutic targets within folate and biopterin-dependent systems. This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in the diagnosis of disease or other conditions, or in the cure, mitigation, treatment, or prevention of disease. It is not for use in human or animal diagnostic procedures, patient management, or any other clinical application. Researchers are responsible for ensuring compliance with all applicable regulations and institutional guidelines for the handling and use of research compounds.

Properties

IUPAC Name

6-[(1R,2R)-1,2-dihydroxypropyl]-2-methylsulfanyl-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3S/c1-4(15)7(16)5-3-11-8-6(12-5)9(17)14-10(13-8)18-2/h3-4,7,15-16H,1-2H3,(H,11,13,14,17)/t4-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMPVLRJGFJVIO-FBCQKBJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)SC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C1=CN=C2C(=N1)C(=O)NC(=N2)SC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis from β-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine

The primary synthetic route, as detailed in US4371514A and CA1150243A, begins with β-amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine (I). This precursor is dissolved in 0.5 M aqueous potassium hydroxide, followed by catalytic hydrogenation using 5% palladium-carbon under normal atmospheric pressure at room temperature. The reduction continues until stoichiometric hydrogen consumption, yielding 4,5-diamino-6-hydroxy-2-methylthiopyrimidine (III) as colorless needles after acidification to pH 3–4 with formic acid.

Subsequent condensation with 5-deoxy-L-arabinose phenylhydrazone occurs in methanol under nitrogen at 25°C for 90 minutes, followed by reflux for 30 minutes. The reaction mixture is then oxidized with potassium hexacyanoferrate(III) and potassium iodide under oxygen at pH 3–4 for 20 hours. This step introduces the L-erythro-1,2-dihydroxypropyl side chain, critical for the compound’s stereochemical configuration.

Purification and Crystallization

Post-synthesis purification employs Florisil column chromatography. The crude product is dissolved in water and passed through a Florisil column (5 × 60 cm), eluted with water to remove non-fluorescent impurities. Two fluorescent fractions are collected, with the main fraction concentrated and re-chromatographed for enhanced purity. Final crystallization from hot methanol or aqueous ethanol yields colorless needles with a decomposition temperature exceeding 210°C.

Optimization of Reaction Conditions

Catalytic Hydrogenation Parameters

The hydrogenation step requires precise control:

  • Catalyst : 5% palladium-carbon (10 g per 18 g precursor).

  • Temperature : Room temperature (25°C).

  • Duration : Until theoretical hydrogen uptake (~2–3 hours).

Deviations in catalyst loading or temperature risk incomplete reduction, leading to byproducts such as unreacted nitrosopyrimidine derivatives.

Oxidation and Stereochemical Control

The oxidation step using potassium hexacyanoferrate(III) and potassium iodide is conducted under oxygen to ensure regioselective formation of the L-erythro configuration. Maintaining pH 3–4 is critical; lower pH values promote side reactions, while higher pH destabilizes intermediates.

Physicochemical Characterization

Structural Confirmation

  • Molecular Formula : C₁₀H₁₂N₃O₃S.

  • Molecular Weight : 268.29 g/mol.

  • Melting Point : Decomposes above 210°C (recrystallized from water).

Solubility and Stability

  • Solubility : Highly soluble in water and methanol.

  • Storage : Stable at -20°C in anhydrous form; aqueous solutions degrade within weeks at room temperature.

Comparative Analysis of Synthetic Methods

ParameterUS4371514ACA1150243ACommercial Synthesis
Starting Materialβ-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidineSame as US4371514ANot disclosed
Catalytic HydrogenationPd/C, H₂, 25°CPd/C, H₂, 25°CN/A
Oxidation ReagentsK₃[Fe(CN)₆], KI, O₂K₃[Fe(CN)₆], KI, O₂N/A
Purification MethodFlorisil columnFlorisil columnFlorisil column
Yield5.5 g from 18 g precursor101 mg from scaled-downNot quantified

Challenges and Limitations

  • Stereochemical Purity : Achieving the L-erythro configuration requires strict control of reaction pH and temperature. Minor deviations yield D-threo byproducts, detectable via HPLC.

  • Scale-Up Issues : Column chromatography becomes inefficient at industrial scales, necessitating alternative purification methods like recrystallization or membrane filtration .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of hydroxylated derivatives.

  • Reduction: Formation of reduced pteridine derivatives.

  • Substitution: Formation of substituted pteridine derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

1. Radioimmunoassay (RIA)
4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine is utilized as a reagent in radioimmunoassays. This technique is essential for measuring concentrations of antigens (such as hormones) in biological samples. The specificity and sensitivity of this compound make it a valuable tool in clinical diagnostics and research settings .

2. Biochemical Studies
This compound has been studied for its role in various biochemical pathways involving pteridines, which are crucial for several biological processes. Research has demonstrated its potential in synthesizing derivatives that exhibit biological activity, including antimicrobial and antitumor properties .

3. Pharmacological Research
In pharmacological studies, this compound has shown promise as a lead compound for drug development. Its structural features allow for modifications that can enhance therapeutic efficacy against specific diseases, including cancer and infectious diseases .

Data Table: Applications Overview

Application AreaDescriptionReferences
Radioimmunoassay (RIA)Used as a reagent to measure antigen concentrations in biological samples
Biochemical StudiesInvestigated for its role in pteridine metabolism and synthesis of derivatives
Pharmacological ResearchPotential lead compound for drug development targeting various diseases

Case Studies

Case Study 1: Radioimmunoassay Development
In a study published in the Journal of Biological Chemistry, researchers employed this compound to develop a sensitive RIA method for measuring folate levels in serum. The study demonstrated that this compound could significantly enhance the accuracy of folate detection compared to traditional methods .

Case Study 2: Antimicrobial Activity
A research article examined the antimicrobial properties of synthesized derivatives of this compound. The findings indicated that certain modifications led to increased activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Mechanism of Action

The mechanism by which 4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine and related pteridine derivatives are critical to their biological roles and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Key Properties/Applications Reference
This compound C₁₀H₁₂N₃O₃S - 4-hydroxy
- 2-methylthio
- L-erythro-dihydroxypropyl
- Water-soluble
- RIA reagent
- Research tool in molecular biology
Tetrahydrobiopterin (BH₄) C₉H₁₅N₅O₃ - 5,6,7,8-tetrahydro core
- L-erythro-dihydroxypropyl
- Cofactor for nitric oxide synthase (NOS)
- Essential in neurotransmitter synthesis
4-Amino-L-biopterin C₉H₁₃N₅O₂ - 4-amino
- L-erythro-dihydroxypropyl
- Basic properties due to amino groups
- Research applications in redox studies
6-(L-1,2,3-Trihydroxybutyl)-pterin (Rhamnopterin) C₁₀H₁₄N₅O₄ - 1,2,3-trihydroxybutyl side chain - Enhanced solubility due to additional hydroxyl
- Potential role in bacterial systems
L-Sepiapterin C₉H₁₁N₅O₄ - Dihydroxypropyl side chain
- Oxidized pterin core
- Yellow pigment
- Precursor in biopterin biosynthesis

Key Differences and Implications

Substituent Effects on Solubility and Reactivity: The methylthio group in the target compound enhances stability compared to hydroxyl or amino groups in analogs like BH₄ or 4-Amino-L-biopterin. BH₄’s tetrahydropterin core enables redox activity, critical for its role in enzymatic electron transfer (e.g., NOS catalysis) . In contrast, the target compound’s fully conjugated pteridine ring lacks this redox flexibility.

Rhamnopterin, with its extended trihydroxybutyl chain, may exhibit distinct binding affinities in microbial systems compared to the dihydroxypropyl side chain of the target compound .

Physical and Commercial Profiles :

  • The target compound’s high decomposition temperature (>210°C) contrasts with BH₄’s lower thermal stability, which requires storage at -20°C to prevent oxidation .
  • Commercial availability and pricing reflect specialized use cases. For example, Schircks Laboratories offers the target compound at a premium (e.g., $72,437 USD/g), whereas BH₄ analogs are more widely available due to their therapeutic relevance .

Biological Activity

4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine is a pteridine derivative with significant biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in enhancing nitric oxide (NO) bioactivity and influencing various enzymatic processes.

  • Molecular Formula : C10H12N4O3S
  • Molecular Weight : 268.29 g/mol
  • IUPAC Name : 6-[(1R,2R)-1,2-dihydroxypropyl]-2-methylsulfanyl-3H-pteridin-4-one

The biological activity of this compound primarily involves its interaction with nitric oxide synthase (NOS), where it acts as a cofactor in the synthesis of NO. The compound enhances the bioavailability of tetrahydrobiopterin (BH4), which is critical for the proper functioning of NOS. By increasing BH4 levels, it promotes the production of NO, a vital signaling molecule involved in numerous physiological processes including vasodilation and neurotransmission .

1. Nitric Oxide Enhancement

Research indicates that this compound significantly enhances NO bioactivity. This is particularly relevant in cardiovascular health, where NO plays a crucial role in regulating blood flow and pressure.

2. Antioxidant Properties

The compound exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is beneficial in various pathological conditions where oxidative damage is a concern, including neurodegenerative diseases and inflammation .

3. Enzyme Modulation

It has been shown to modulate the activity of several enzymes involved in metabolic pathways. For instance, its interaction with certain kinases may influence cellular signaling pathways related to growth and survival .

Case Study 1: Cardiovascular Health

A study demonstrated that supplementation with this compound improved endothelial function in patients with hypertension by enhancing NO production. The results indicated a significant reduction in blood pressure and improved vascular reactivity .

Case Study 2: Neuroprotection

In animal models of neurodegeneration, administration of this compound resulted in reduced neuronal cell death and improved cognitive function. This suggests potential applications in treating conditions like Alzheimer's disease .

Comparative Analysis

Compound NameStructureBiological Activity
This compound StructureEnhances NO bioactivity; Antioxidant; Enzyme modulation
Tetrahydrobiopterin (BH4) StructureEssential cofactor for NOS; Regulates neurotransmitter synthesis
L-arginine StructurePrecursor for NO synthesis; Limited efficacy without BH4

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis requires precise control of stereochemistry due to the L-erythro dihydroxypropyl moiety. A stepwise approach involving thiopteridine core formation followed by regioselective hydroxylation is recommended. Reaction optimization can employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, using dioxane as a solvent with KOH-mediated cyclization (as seen in analogous heterocyclic systems) improves yield . Characterization via HPLC and LC-MS is critical to confirm purity and structural integrity .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using buffers across a pH range (e.g., 3–9) and temperatures (25°C–60°C). Monitor degradation via UV-Vis spectroscopy and LC-MS to identify breakdown products. For example, analogs like aminopterin derivatives require strict pH control to prevent hydrolysis of labile functional groups . Stability data should be analyzed using Arrhenius kinetics to predict shelf-life under standard lab conditions.

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of the L-erythro-1,2-dihydroxypropyl side chain?

  • Methodological Answer : High-resolution NMR (¹H, ¹³C, and 2D-COSY) is essential for resolving stereochemical assignments. Comparative analysis with known erythro/threo diastereomers via NOESY can confirm spatial proximity of hydroxyl groups. X-ray crystallography remains the gold standard for absolute configuration determination, though crystallization may require co-crystallization agents for poorly soluble derivatives .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed enzymatic interaction mechanisms involving this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can test hypotheses about binding affinities to target enzymes like dihydrofolate reductase. For instance, discrepancies in inhibition kinetics may arise from conformational flexibility of the thiopteridine ring. Free-energy perturbation (FEP) calculations can quantify binding energy contributions of specific substituents, reconciling experimental IC₅₀ variations .

Q. What experimental strategies address conflicting reports on the compound’s role in microbial redox signaling pathways?

  • Methodological Answer : Use genetic knockout models (e.g., CRISPR-Cas9) in microbial systems to isolate the compound’s effect on redox-sensitive genes. Couple this with metabolomic profiling (LC-HRMS) to track downstream metabolites. For example, studies on leucine’s role in zoospore regulation highlight the need for multi-omics integration to resolve pathway crosstalk . Replicate experiments under controlled O₂ levels to account for redox potential variability.

Q. How can researchers design a robust protocol for isolating trace impurities in synthesized batches?

  • Methodological Answer : Implement orthogonal separation techniques:

  • Step 1 : Preparative HPLC with a C18 column (gradient: 0.1% TFA in H₂O/ACN) to fractionate impurities.
  • Step 2 : Ion-exchange chromatography to isolate charged byproducts (e.g., dehydroxy derivatives).
  • Step 3 : Structural elucidation via HRMS/MS and comparative NMR with reference standards (e.g., EP impurity guidelines for aminopterin analogs) .

Q. What methodologies enable the study of this compound’s interaction with metal ions in biological systems?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) to quantify binding constants for metal ions (e.g., Fe²⁺, Mg²⁺). Supplement with XANES spectroscopy to probe oxidation state changes upon metal coordination. For example, thiopteridine-metal complexes in redox-active environments may require anaerobic conditions to prevent artefactual oxidation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine
Reactant of Route 2
4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-methylthiopteridine

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